

2-Ethylisonicotinonitrile CAS number 1531-18-6 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

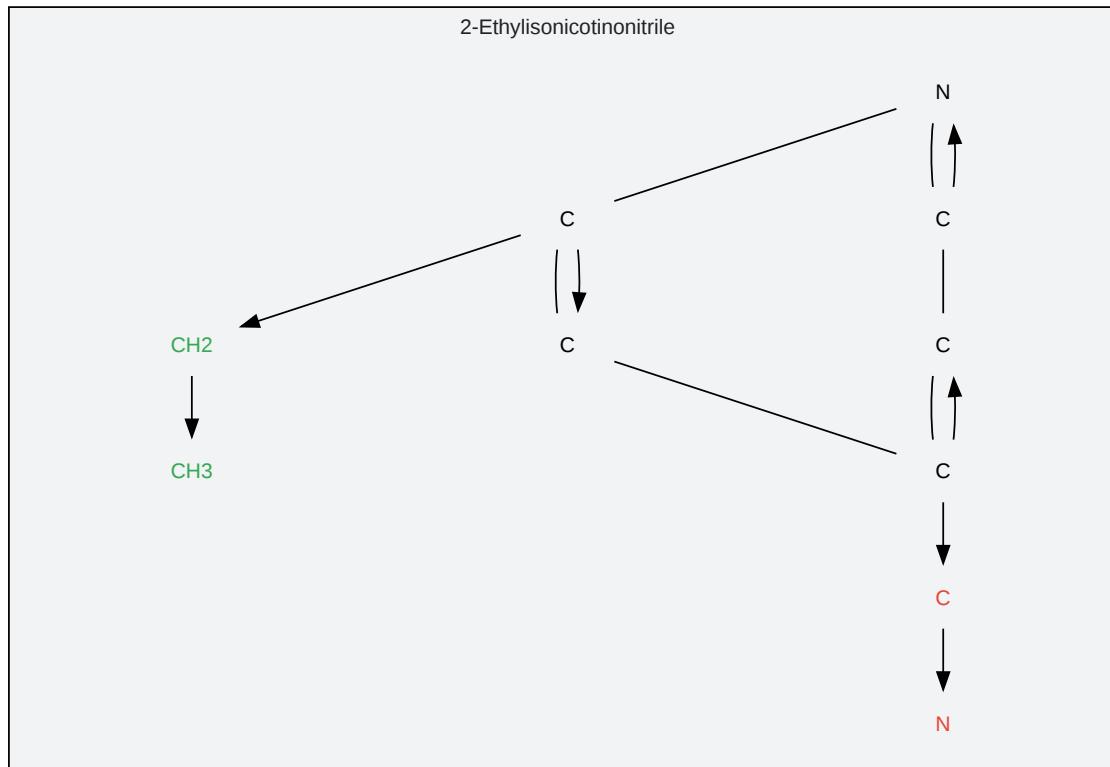
Compound Name: **2-Ethylisonicotinonitrile**

Cat. No.: **B075280**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethylisonicotinonitrile** (CAS: 1531-18-6) for Advanced Research and Development

Introduction


2-Ethylisonicotinonitrile, identified by CAS Number 1531-18-6, is a substituted pyridine derivative that serves as a critical building block in synthetic organic chemistry. As a member of the N-heterocycle family of compounds, it holds significant value due to the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals.^{[1][2]} Its unique structure, featuring an ethyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for creating diverse and complex molecules.^[1] This guide provides a comprehensive technical overview of **2-Ethylisonicotinonitrile**, covering its fundamental properties, spectral characteristics, reactivity, applications in drug discovery, and essential safety protocols for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and synthesis. **2-Ethylisonicotinonitrile** is an oil at room temperature, with a color ranging from light beige to beige.^{[3][4]} Its core identifiers and physical properties are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with an ethyl group at the C2 position and a cyano (nitrile) group at the C4 position.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Ethylisonicotinonitrile**.

Identification and Nomenclature

Property	Value
CAS Number	1531-18-6 [5] [6] [7] [8]
Molecular Formula	C ₈ H ₈ N ₂ [1] [5] [6] [7]
Molecular Weight	132.16 g/mol [1] [5] [6] [7]
IUPAC Name	2-ethylpyridine-4-carbonitrile [7]
Synonyms	2-Ethyl-4-pyridinecarbonitrile, 4-Cyano-2-ethylpyridine [3] [4]
InChI	InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3 [7]
InChIKey	WERAOGVQORFBMU-UHFFFAOYSA-N [5] [9]
SMILES	CCc1cc(ccn1)C#N [7]

Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Light Beige to Beige Oil	[3] [4]
Boiling Point	211.4°C at 760 mmHg	[1] [5] [8]
Density	1.05 g/cm ³	[3] [5]
Flash Point	86.8°C / 87°C	[3] [5]
Refractive Index	1.519 - 1.523	[3] [5]
Vapor Pressure	0.183 mmHg at 25°C	[5]
LogP	1.51568	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[3] [4]

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on spectroscopic methods. While specific spectra for this compound are proprietary, its structure allows for the confident prediction of key signals.

Predicted Spectral Features

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridine ring, each with unique chemical shifts and coupling patterns due to their positions relative to the nitrogen and substituent groups.
- ^{13}C NMR: The carbon NMR spectrum should display eight unique carbon signals: two for the ethyl group, five for the pyridine ring carbons, and one for the nitrile carbon. The nitrile carbon signal would appear in the characteristic range of 115-125 ppm.
- Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2240 cm^{-1} , which is characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.[\[10\]](#) Additional bands will correspond to C-H stretching of the aromatic and aliphatic groups, and $\text{C}=\text{C}/\text{C}=\text{N}$ stretching vibrations of the pyridine ring.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M^+) peak corresponding to its exact mass (132.06900).[\[5\]](#) Fragmentation patterns would likely involve the loss of the ethyl group or components of the pyridine ring.

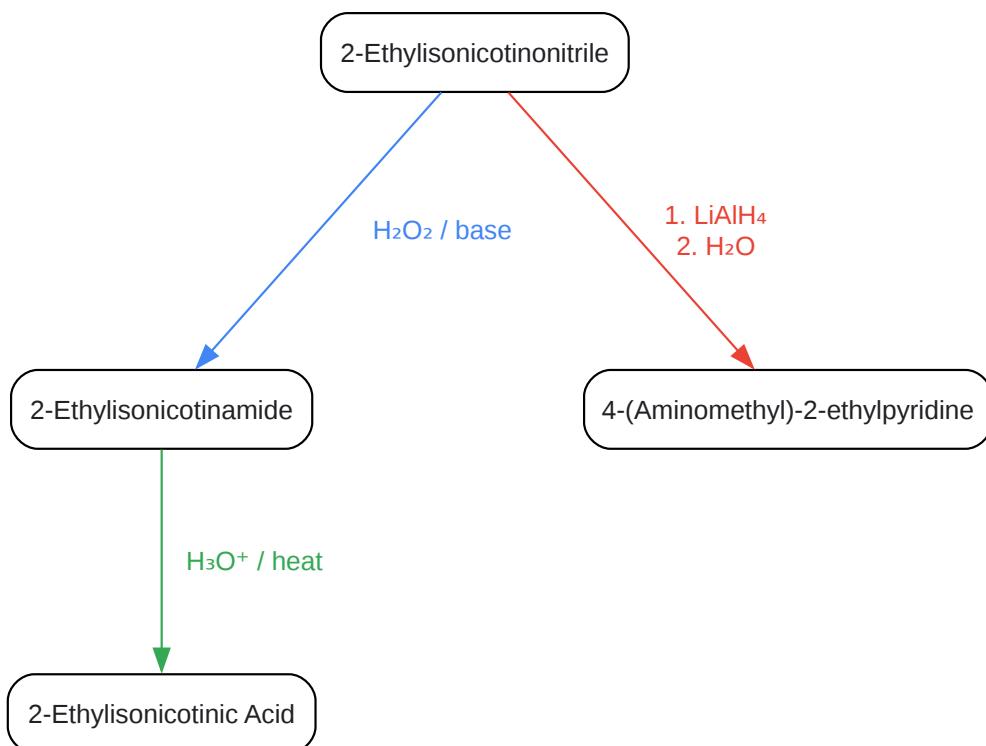
Protocol: General Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethylisonicotinonitrile** in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a standard NMR tube.
- NMR Spectroscopy:
 - Acquire ^1H NMR spectra on a 400 MHz or higher spectrometer.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for all carbon signals.[\[11\]](#)
- IR Spectroscopy:

- For the liquid sample, apply a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11]
- Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm^{-1} , subtracting a background spectrum of the empty plates.[11]
- Mass Spectrometry:
 - Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid, to obtain electron ionization (EI) mass spectra.
 - Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.[11]

Section 3: Synthesis and Reactivity

The synthetic utility of **2-Ethylisonicotinonitrile** stems from the reactivity of its functional groups: the pyridine ring and the nitrile moiety.


Core Reactivity

The nitrile group is a versatile functional handle that can undergo various transformations:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.
- Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-ethylpyridine) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

The pyridine ring itself can participate in reactions such as:

- N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring for subsequent substitutions.
- Substitution: The electron-withdrawing nature of the nitrile group and the ring nitrogen influences the positions of electrophilic and nucleophilic aromatic substitution.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of the nitrile group.

General Synthetic Approach

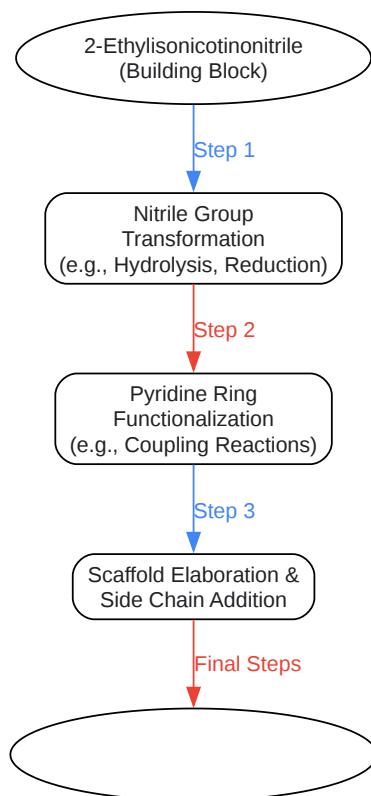
While specific industrial synthesis routes are often proprietary, a common method for producing cyanopyridines is through the ammonoxidation of the corresponding methylpyridine. For **2-Ethylisonicotinonitrile**, a plausible precursor would be 2-ethyl-4-methylpyridine.

Workflow: Ammonoxidation for Cyanopyridine Synthesis

- **Reactant Feed:** Gaseous 2-ethyl-4-methylpyridine, ammonia, and an oxygen-containing gas (like air) are mixed.
- **Catalytic Conversion:** The gas mixture is passed over a solid-state catalyst (often a mixture of metal oxides like vanadium and molybdenum) in a fluid-bed or fixed-bed reactor at

elevated temperatures (300-500°C).

- Reaction: The methyl group is oxidized and dehydrated in the presence of ammonia to form the nitrile group and water.
 - $\circ \text{R-CH}_3 + \text{NH}_3 + 1.5 \text{ O}_2 \rightarrow \text{R-C}\equiv\text{N} + 3 \text{ H}_2\text{O}$
- Product Separation: The resulting gas stream is cooled. **2-Ethylisonicotinonitrile** is separated from water, unreacted starting materials, and byproducts through condensation and subsequent purification steps like distillation.


Section 4: Applications in Drug Discovery and Development

The true value of **2-Ethylisonicotinonitrile** is realized in its application as a versatile intermediate for constructing active pharmaceutical ingredients (APIs).[\[1\]](#) The cyanopyridine motif is a recognized pharmacophore present in numerous approved drugs, particularly in the domain of kinase inhibitors.[\[12\]](#)

Role as a Pharmaceutical Intermediate

N-heterocycles are foundational in drug design, with over 80% of small-molecule drugs approved between 2013 and 2023 containing such a structure.[\[2\]](#) The pyridine ring in **2-Ethylisonicotinonitrile** provides a rigid scaffold that can be strategically decorated with other functional groups to optimize binding to biological targets like enzymes and receptors.[\[2\]](#)

The nitrile group can be used as a key anchor point for building more complex molecular architectures or can itself act as a hydrogen bond acceptor in drug-target interactions. Its conversion to an amide or an amine opens up further synthetic possibilities for creating libraries of compounds for biological screening.[\[13\]](#) This compound is particularly valuable in the development of potential anti-inflammatory or antiviral agents.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a building block in a synthetic workflow.

Relevance in Kinase Inhibitor Design

Many kinase inhibitors mimic the purine ring of ATP to bind to the enzyme's active site.^[2] The 2-pyridone motif, which can be derived from cyanopyridines, is a common feature in such inhibitors because it effectively engages in hydrogen bonding within the ATP binding cleft.^[12] The development of novel nicotinamide and cyanopyridone derivatives targeting receptors like VEGFR-2 and HER-2 highlights the importance of this structural class in modern oncology research.^{[12][14][15]}

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. **2-Ethylisonicotinonitrile** is classified as a hazardous chemical that causes skin and serious eye

irritation.[16]

Hazard Information

- GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[16]
- Signal Word: WARNING.[16]
- Primary Hazards: Irritant. In case of fire, hazardous decomposition products can include oxides of carbon and nitrogen.[16]

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[16]
- Handling:
 - Avoid contact with skin, eyes, and clothing.
 - Do not ingest.[16]
 - Keep containers tightly closed when not in use.[16]
 - Wash hands and any affected areas thoroughly after handling.[16]
- First Aid Measures:
 - If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[16]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [16]
- Storage:

- Store in a tightly sealed container in a dry, room-temperature environment.[1][3][6]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small quantities may be manageable in a liquid waste system, but larger quantities require professional disposal.[16]

Conclusion

2-Ethylisonicotinonitrile (CAS 1531-18-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined physical properties, predictable spectral characteristics, and versatile reactivity make it a valuable intermediate. For drug development professionals, its structural similarity to motifs found in successful therapeutics, particularly kinase inhibitors, underscores its potential in the design of next-generation pharmaceuticals. Adherence to strict safety protocols is essential to harness its synthetic power responsibly. This guide serves as a foundational resource for any scientist looking to incorporate this potent building block into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylisonicotinonitrile [myskinrecipes.com]
- 2. aifchem.com [aifchem.com]
- 3. 1531-18-6 CAS MSDS (2-ethylisonicotinonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-ethylisonicotinonitrile | 1531-18-6 [amp.chemicalbook.com]
- 5. 2-ethylisonicotinonitrile | CAS#:1531-18-6 | Chemsoc [chemsoc.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Ethylisonicotinonitrile | LGC Standards [lgcstandards.com]

- 8. CAS 1531-18-6 | 2-Ethylisonicotinonitrile - Synblock [synblock.com]
- 9. PubChemLite - 2-ethylisonicotinonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. images.thdstatic.com [images.thdstatic.com]
- To cite this document: BenchChem. [2-Ethylisonicotinonitrile CAS number 1531-18-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075280#2-ethylisonicotinonitrile-cas-number-1531-18-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com